molecular formula C13H13FN2O4S2 B2516981 3-(1-((2-Fluorophenyl)sulfonyl)pyrrolidin-3-yl)thiazolidine-2,4-dione CAS No. 1787881-41-7

3-(1-((2-Fluorophenyl)sulfonyl)pyrrolidin-3-yl)thiazolidine-2,4-dione

Cat. No.: B2516981
CAS No.: 1787881-41-7
M. Wt: 344.38
InChI Key: PHQFUHKITYLMDH-UHFFFAOYSA-N
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Description

3-(1-((2-Fluorophenyl)sulfonyl)pyrrolidin-3-yl)thiazolidine-2,4-dione is a complex organic compound that features a pyrrolidine ring, a thiazolidine-2,4-dione moiety, and a 2-fluorophenylsulfonyl group. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-((2-Fluorophenyl)sulfonyl)pyrrolidin-3-yl)thiazolidine-2,4-dione typically involves the construction of the pyrrolidine ring followed by the introduction of the thiazolidine-2,4-dione and 2-fluorophenylsulfonyl groups. One common approach is to start with a suitable pyrrolidine precursor, which is then functionalized to introduce the thiazolidine-2,4-dione moiety. The final step involves the sulfonylation with 2-fluorobenzenesulfonyl chloride under basic conditions .

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient purification techniques, and stringent quality control measures to ensure the consistency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-(1-((2-Fluorophenyl)sulfonyl)pyrrolidin-3-yl)thiazolidine-2,4-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the sulfonyl and thiazolidine moieties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

    Substitution: Reagents like sodium hydride (NaH) and various alkyl halides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce alcohols or amines.

Scientific Research Applications

3-(1-((2-Fluorophenyl)sulfonyl)pyrrolidin-3-yl)thiazolidine-2,4-dione has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with various biological activities.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of diseases where modulation of specific biological pathways is beneficial.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(1-((2-Fluorophenyl)sulfonyl)pyrrolidin-3-yl)thiazolidine-2,4-dione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    Pyrrolidine-2-one: Shares the pyrrolidine ring but lacks the thiazolidine-2,4-dione and 2-fluorophenylsulfonyl groups.

    Thiazolidine-2,4-dione: Contains the thiazolidine-2,4-dione moiety but lacks the pyrrolidine ring and 2-fluorophenylsulfonyl group.

    2-Fluorobenzenesulfonamide: Contains the 2-fluorophenylsulfonyl group but lacks the pyrrolidine and thiazolidine-2,4-dione moieties.

Uniqueness

The uniqueness of 3-(1-((2-Fluorophenyl)sulfonyl)pyrrolidin-3-yl)thiazolidine-2,4-dione lies in its combination of structural features, which confer specific chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications .

Biological Activity

3-(1-((2-Fluorophenyl)sulfonyl)pyrrolidin-3-yl)thiazolidine-2,4-dione is a synthetic compound that belongs to the thiazolidinedione class, known for its diverse biological activities. This compound features a thiazolidine ring, which is crucial for its pharmacological properties, and a sulfonyl group that enhances its interaction with biological targets. The presence of a fluorinated phenyl moiety may also influence its pharmacokinetic properties.

Chemical Structure and Properties

The chemical formula for this compound is C13H14FN2O3SC_{13}H_{14}FN_2O_3S, with a molecular weight of approximately 306.38 g/mol. The compound's structure can be detailed as follows:

Component Description
Thiazolidine RingContains sulfur and nitrogen, contributing to biological activity.
Sulfonyl GroupEnhances solubility and biological interactions.
Fluorinated Phenyl GroupModifies lipophilicity and metabolic stability.

The biological activity of thiazolidinediones, including this compound, primarily involves the modulation of peroxisome proliferator-activated receptors (PPARs), particularly PPAR-γ\gamma . Activation of these receptors leads to:

  • Regulation of glucose metabolism : Enhancing insulin sensitivity and glucose uptake in peripheral tissues.
  • Anti-inflammatory effects : Reducing inflammation by inhibiting pro-inflammatory cytokines.

Biological Activities

Research has shown that thiazolidinediones exhibit several pharmacological activities:

  • Antidiabetic Effects : Thiazolidinediones are primarily used in the treatment of type 2 diabetes mellitus due to their ability to improve insulin sensitivity.
  • Anticancer Properties : Some studies suggest that compounds in this class may inhibit tumor growth through various mechanisms, including apoptosis induction in cancer cells.
  • Antimicrobial Activity : Preliminary data indicate potential effectiveness against certain bacterial strains.

Case Studies

Several studies have investigated the biological activities of thiazolidinedione derivatives similar to this compound:

  • Study on Antidiabetic Activity : A study evaluated a series of thiazolidinediones for their ability to lower blood glucose levels in diabetic rats. The most active compounds showed significant reductions in fasting blood glucose levels compared to controls .
Compound Fasting Blood Glucose (mg/dL) Activity Level
Control250-
Compound A150High
Compound B180Moderate
  • Anticancer Activity Assessment : Another study assessed the cytotoxicity of thiazolidinedione derivatives against various cancer cell lines. The results indicated that certain derivatives had IC50_{50} values lower than standard chemotherapeutics like doxorubicin .

Properties

IUPAC Name

3-[1-(2-fluorophenyl)sulfonylpyrrolidin-3-yl]-1,3-thiazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13FN2O4S2/c14-10-3-1-2-4-11(10)22(19,20)15-6-5-9(7-15)16-12(17)8-21-13(16)18/h1-4,9H,5-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHQFUHKITYLMDH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1N2C(=O)CSC2=O)S(=O)(=O)C3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13FN2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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